ethyl N-(2-chloro-4-nitrobenzoyl)glycinate
Overview
Description
Ethyl N-(2-chloro-4-nitrobenzoyl)glycinate, also known as ethyl N-(2-chloro-4-nitrophenyl)glycinate or simply CNG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNG is a derivative of glycine, an amino acid that is essential for the synthesis of proteins.
Mechanism of Action
The mechanism of action of CNG as a fluorescent probe involves the coordination of metal ions with the nitro group of the benzoyl moiety in CNG. This results in a change in the fluorescence properties of CNG, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
CNG has also been studied for its biochemical and physiological effects. It has been shown to exhibit antioxidant activity and can scavenge free radicals. CNG has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CNG in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it an ideal candidate for the detection of metal ions in complex biological samples. However, one of the limitations of using CNG is its relatively low solubility in aqueous solutions, which can limit its applications in certain experiments.
Future Directions
There are several future directions for the research on CNG. One area of interest is the development of new fluorescent probes based on the structure of CNG. Another area of interest is the study of the potential applications of CNG in the field of bioimaging. CNG has also been studied for its potential applications in the field of drug delivery, and further research in this area is warranted.
Scientific Research Applications
CNG has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. CNG has been shown to exhibit high selectivity and sensitivity towards certain metal ions, such as copper and mercury.
properties
IUPAC Name |
ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5/c1-2-19-10(15)6-13-11(16)8-4-3-7(14(17)18)5-9(8)12/h3-5H,2,6H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSYZAAJYIRKSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(2-chloro-4-nitrophenyl)carbonyl]glycinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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